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molecular formula C17H12ClNO2S2 B8310210 5-[[4-[(4-Chlorophenyl)methoxy]phenyl]methylene]-2-thioxo-4-thiazolidinone

5-[[4-[(4-Chlorophenyl)methoxy]phenyl]methylene]-2-thioxo-4-thiazolidinone

Cat. No. B8310210
M. Wt: 361.9 g/mol
InChI Key: KNHRJCOEVCXUAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06251928B1

Procedure details

Under a nitrogen atmosphere in a round bottom flask 4-[(4-chlorophenyl)methoxy]benzaldehyde (0.40 g, 1.62 mmol) was dissolved in acetic acid (8.1 ml) while stirring. To this solution was added sodium acetate (0.47 g, 5.7 mmol) followed by the addition of rhodanine (0.22 g, 1.65 mmol). The reaction mixture was heated to the reflux temperature and maintained at this temperature. The progress of the reaction was monitored by thin layer chromatography.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
8.1 mL
Type
solvent
Reaction Step One
Quantity
0.47 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][O:9][C:10]2[CH:17]=[CH:16][C:13]([CH:14]=O)=[CH:12][CH:11]=2)=[CH:4][CH:3]=1.C([O-])(=O)C.[Na+].[S:23]1[CH2:29][C:27](=[O:28])[NH:26][C:24]1=[S:25]>C(O)(=O)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][O:9][C:10]2[CH:17]=[CH:16][C:13]([CH:14]=[C:29]3[S:23][C:24](=[S:25])[NH:26][C:27]3=[O:28])=[CH:12][CH:11]=2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)COC1=CC=C(C=O)C=C1
Name
Quantity
8.1 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.47 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
0.22 g
Type
reactant
Smiles
S1C(=S)NC(=O)C1

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to the reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)COC1=CC=C(C=C1)C=C1C(NC(S1)=S)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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